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Boston, MA - Tango Therapeutics, a clinical-stage biotechnology company, announced the

discontinuation of its TNG348 clinical program on May 23, 2024.[1] The decision was based on

emerging data from the Phase 1/2 dose-escalation study, which revealed liver toxicity in trial

participants.[1][2] This technical guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of the reasons for the trial's termination, the

underlying science of TNG348, and the specifics of the discontinued clinical study.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the TNG348 clinical trials?

A1: The primary reason for discontinuing the TNG348 clinical program was patient safety due

to observed liver toxicity.[1][2] Specifically, Grade 3/4 liver function abnormalities were reported

in patients who remained on the study for longer than eight weeks.[2][3][4]

Q2: At what stage was the clinical trial when it was terminated?

A2: The TNG348 program was in a Phase 1/2 clinical trial at the time of its termination.[5] The

study was in the dose-escalation phase to evaluate the safety, pharmacokinetics,

pharmacodynamics, and preliminary efficacy of TNG348.

Q3: What was the intended therapeutic target and mechanism of action of TNG348?
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A3: TNG348 is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).

[6] USP1 is a deubiquitinating enzyme that plays a crucial role in DNA repair and is essential

for the survival of cancer cells with homologous recombination deficiency (HRD), such as those

with BRCA1/2 mutations.[5][7][8] By inhibiting USP1, TNG348 was designed to disrupt DNA

repair processes, leading to the selective death of these cancer cells.[6][9]

Q4: What was the patient population for the TNG348 trial?

A4: The Phase 1/2 trial was enrolling patients with advanced or metastatic solid tumors

characterized by BRCA1/2 mutations or other forms of homologous recombination deficiency

(HRD+).[10] This included cancers such as ovarian, breast, prostate, and pancreatic cancers

where HRD is prevalent.[5][7]

Q5: Was TNG348 being tested as a monotherapy or in combination?

A5: The clinical trial was designed to evaluate TNG348 both as a single agent and in

combination with olaparib, a PARP inhibitor.[2][5] However, due to the discontinuation of the

trial during the dose-escalation phase of the monotherapy arm, no patients had yet received

the combination of TNG348 and olaparib.[2][11]

Quantitative Data Summary
The following table summarizes the key quantitative information related to the discontinued

TNG348 clinical trial.
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Parameter Details

Drug Name TNG348

Drug Class USP1 (Ubiquitin-Specific Protease 1) Inhibitor

Clinical Trial Phase Phase 1/2

Primary Reason for Discontinuation Liver Toxicity

Adverse Events Grade 3/4 liver function abnormalities

Time to Onset of Toxicity
Observed in patients on study for longer than 8

weeks

Patient Population
BRCA1/2-mutant or other HRD+ advanced or

metastatic solid tumors

Treatment Arms
Single agent TNG348 and planned combination

with olaparib

Experimental Protocols
While specific, detailed internal protocols from Tango Therapeutics are not publicly available,

the general methodology for a Phase 1/2 dose-escalation study like that of TNG348 typically

involves the following key components:

Patient Screening and Enrollment: Patients with confirmed BRCA1/2 mutations or other

HRD+ solid tumors who have exhausted standard treatment options are screened for

eligibility based on predefined inclusion and exclusion criteria, including adequate organ

function.[10]

Dose Escalation: The study begins with a low dose of TNG348 administered to a small

cohort of patients. The dose is gradually increased in subsequent cohorts to determine the

maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

Safety Monitoring: Patients are closely monitored for any adverse events (AEs), including

regular blood tests to assess liver function (e.g., ALT, AST, bilirubin levels). The severity of

AEs is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
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Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points to

determine the absorption, distribution, metabolism, and excretion of TNG348 in the body.

Pharmacodynamic (PD) Analysis: Tumor biopsies or other relevant biological samples may

be collected to assess whether TNG348 is hitting its target (USP1) and having the desired

biological effect.

Efficacy Assessment: Tumor imaging (e.g., CT or MRI scans) is performed at baseline and at

regular intervals to evaluate the anti-tumor activity of TNG348, typically using criteria such as

RECIST v1.1.
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Caption: TNG348 inhibits USP1, preventing DNA repair and leading to cell death in HRD+

cancers.

TNG348 Phase 1/2 Clinical Trial Workflow
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Caption: Workflow of the TNG348 Phase 1/2 trial leading to discontinuation due to toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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